1-acetyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
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Overview
Description
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one is a chemical compound with the molecular formula C11H12O2S2. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and organic synthesis . The compound’s structure includes an acetyl group, a methylsulfanyl group, and a dihydrobenzothiophene core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thiophene derivative with an acetylating agent can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group or to modify the dihydrobenzothiophene core using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted benzothiophenes .
Scientific Research Applications
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one can be compared with other benzothiophene derivatives, such as:
6,7-Dihydro-5H-1-benzothiophen-4-one: This compound lacks the acetyl and methylsulfanyl groups, making it less versatile in certain chemical reactions.
6,6-Dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one: This derivative has different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C11H12O2S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one |
InChI |
InChI=1S/C11H12O2S2/c1-6(12)10-7-4-3-5-8(13)9(7)11(14-2)15-10/h3-5H2,1-2H3 |
InChI Key |
HHAUAWZYHGOZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCC(=O)C2=C(S1)SC |
Origin of Product |
United States |
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